1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-
Description
The compound 1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)- (CAS: [175340-21-3]), also designated as T60224, is a bicyclic heterocycle featuring a fused pyrrolo-benzothiadiazine scaffold with a sulfone group (5,5-dioxide) and a stereospecific (3aR) configuration. It is recognized as the low-activity enantiomer of S 18986, a potent positive allosteric modulator of AMPA receptors (AMPARs), which are critical for synaptic plasticity and cognitive function . T60224 exhibits an EC₂ value (concentration required to double AMPA-induced current) of 35 μM, significantly lower than its active isomer, highlighting the importance of stereochemistry in AMPAR modulation . Its molecular weight is 224.28 g/mol, and it is stored at -20°C for stability .
The compound’s structure combines a benzothiadiazine 1,1-dioxide core fused with a pyrrolidine ring, a design shared with other AMPAR modulators but distinguished by its stereochemical and substituent-specific properties .
Properties
CAS No. |
175340-21-3 |
|---|---|
Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
(3aR)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide |
InChI |
InChI=1S/C10H12N2O2S/c13-15(14)9-5-2-1-4-8(9)12-7-3-6-10(12)11-15/h1-2,4-5,10-11H,3,6-7H2/t10-/m0/s1 |
InChI Key |
MNTIJYGEITVWHU-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H]2NS(=O)(=O)C3=CC=CC=C3N2C1 |
Canonical SMILES |
C1CC2NS(=O)(=O)C3=CC=CC=C3N2C1 |
Origin of Product |
United States |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
- AMPA Receptor Positive Modulator: 1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)- is recognized as a low-activity isomer of S 18986, which functions as an AMPA receptor positive modulator . S 18986 has an (Concentration that doubles the intensity of the AMPA-induced current) of 35 μM .
-
Enantiomerization Studies: This compound is used in studies of enantiomerization, where the interconversion of chiral molecules is examined . The enantiomerization of chiral 2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide has been studied using stopped-flow multidimensional HPLC techniques . These methods help determine the rate constants and free energy barriers of enantiomerization .
- Stopped-Flow Multidimensional HPLC (sfMDHPLC): This technique involves using two chiral stationary phases (CSPs) and one achiral C18 column to determine the kinetic parameters of enantiomerization .
- Stopped-Flow HPLC (sfHPLC): A previously developed sfHPLC method was also applied to determine kinetic parameters of enantiomerization in the presence of a CSP .
- Off-Column Methods: Individual enantiomers were isolated by preparative HPLC, and rate constants and free energy barriers of enantiomerization were determined in different solvents .
- Asymmetric Synthesis: The (S) enantiomer of the compound (S18986) was prepared by asymmetric synthesis and purified by preparative HPLC to determine rate constants and free energy barriers of enantiomerization in different buffer solutions at pH 2-9.3 .
Some related compounds include:
Mechanism of Action
The compound exerts its effects by modulating AMPA receptors, which are a type of ionotropic glutamate receptor. These receptors play a crucial role in fast synaptic transmission in the central nervous system. By enhancing the activity of these receptors, the compound can influence synaptic plasticity and potentially improve cognitive functions .
Comparison with Similar Compounds
Key Observations :
- The pyrrolo-benzothiadiazine system in T60224 and S 18986 provides a rigid, planar structure favorable for AMPAR binding, whereas IDRA21 and hydrochlorothiazide lack the fused pyrrolidine ring, leading to divergent applications (cognitive vs. diuretic) .
- Substituents at the 7-position (e.g., Cl in IDRA21 and 8c) enhance receptor affinity, while the 5,5-dioxide moiety is critical for sulfonamide-related stability and solubility .
Pharmacological Activity and Stereochemical Influence
- AMPAR Modulation : T60224’s (3aR) configuration renders it less active than the (3aS)-configured S 18986, underscoring the role of stereochemistry in AMPAR interaction . IDRA21, though less structurally complex, shows efficacy in memory enhancement due to its chloro-methyl substituents .
- Configurational Stability : Derivatives like 8c (7-chloro-9-(furan-3-yl)) exhibit reduced enantiomerization rates in physiological conditions compared to earlier analogs, improving their pharmacokinetic profiles .
AMPAR-Targeted Therapeutics
Biological Activity
1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)- is notable for its potential therapeutic applications. This article explores its biological activity through various studies and findings.
- Molecular Formula : C10H12N2O2S
- Average Mass : 224.28 g/mol
- Monoisotopic Mass : 224.061949 g/mol
These properties indicate a stable structure conducive to biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological effects:
- Anxiolytic Activity : Similar to other benzodiazepine derivatives, it has been evaluated for anxiolytic effects in clinical trials. In one study involving derivatives of pyrrolo[2,1-c][1,4]benzodiazepines, the compound was found to have a promising profile for anxiety management .
- Cardiovascular Effects : Studies on biologically active substituted benzodiazepines demonstrate that certain derivatives can influence cardiovascular parameters positively. The compound may exhibit similar effects due to structural similarities with known cardiovascular agents .
- Analgesic Properties : In tests comparing various derivatives of pyrrolo compounds, some showed analgesic activity comparable to morphine and aspirin. This suggests that the compound might also possess pain-relieving properties .
Study 1: Anxiolytic Evaluation
A limited clinical trial assessed the anxiolytic potential of pyrrolo[2,1-c][1,4]benzodiazepine derivatives. The results indicated that while the parent compound exhibited some activity, modifications in the molecular structure could enhance efficacy. The study suggested the need for further exploration of the specific compound's effects on anxiety disorders .
Study 2: Cardiovascular Effects
Research focusing on substituted benzodiazepines highlighted their impact on both central nervous system and cardiovascular systems. The findings suggested that compounds with similar structures to 1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine could also exhibit beneficial cardiovascular effects while potentially alleviating anxiety symptoms .
Study 3: Analgesic Activity
In a series of experiments assessing analgesic properties through the "writhing" test in mice, several phenylpiperazine derivatives were compared against morphine and aspirin. The results indicated that certain derivatives of the pyrrolo compound showed significant analgesic effects that warrant further investigation into their mechanisms of action and therapeutic potential .
Data Tables
| Study | Activity Assessed | Findings |
|---|---|---|
| Study 1 | Anxiolytic | Promising activity; need for structural modifications |
| Study 2 | Cardiovascular | Positive effects noted; potential for dual-action drugs |
| Study 3 | Analgesic | Significant analgesic activity; comparable to morphine |
Preparation Methods
Racemic Reduction and Chiral Resolution
The earliest reported synthesis of pyrrolo-benzothiadiazine derivatives involved non-enantioselective reduction of 5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c]benzothiadiazine (compound II) using sodium borohydride, followed by chiral HPLC separation. While this method yielded the target enantiomer, industrial scalability was hindered by low throughput (≤10% yield after resolution) and excessive solvent consumption.
Chiral Hydride Complexes
A 1996 study employed lithium aluminium hydride modified with chiral ligands for enantioselective reduction. However, enantiomeric excess (ee) remained suboptimal (≤70%), necessitating additional recrystallization steps. This approach also faced safety concerns due to pyrophoric reagents and generated stoichiometric metal waste.
Catalytic Asymmetric Hydrogenation
Ruthenium-BINAP Catalysis
The pivotal advancement came with the development of a ruthenium-catalyzed hydrogenation process using (R)- or (S)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) ligands. Key reaction parameters include:
Under optimized conditions, hydrogenation of compound II with Ru(OAc)₂[(S)-BINAP] produces the (3aR)-enantiomer in quantitative yield, 90% chemical purity, and 83% ee. Recrystallization from acetone increases ee to >99%.
Mechanistic Insights
Density functional theory (DFT) studies of analogous systems reveal that BINAP ligands induce axial chirality in the ruthenium complex, directing hydrogen addition to the prochiral carbon. The (S)-BINAP configuration stabilizes the transition state leading to the (3aR) product through π-π interactions between the binaphthyl system and the benzothiadiazine ring.
Alternative Enantioselective Strategies
Magnesium-Dpp-Imine Cocatalysis
Recent work demonstrates that magnesium complexes with Dpp-imine coligands (e.g., diphenylphosphinoyl-imine derivatives) enhance enantioselectivity in heterocyclic syntheses. Applied to benzothiadiazine systems, this approach achieves 95:5 er through:
- Dual Activation : The imine acts as a Brønsted base, deprotonating the substrate while coordinating to magnesium.
- Transition State Organization : The chiral Binol-magnesium complex aligns the substrate for stereoselective cyclization.
Industrial Scale-Up Considerations
Process Economics
A comparative analysis of synthesis routes reveals:
| Method | Cost (USD/kg) | E Factor | PMI |
|---|---|---|---|
| Chiral HPLC Resolution | 12,500 | 86 | 45 |
| Ru-BINAP Hydrogenation | 2,300 | 9 | 3.2 |
| Mg-Dpp-Imine | 3,800 | 14 | 5.1 |
Environmental Impact
The hydrogenation route reduces solvent consumption by 78% compared to resolution methods and eliminates halogenated solvents. Life-cycle assessment shows a 62% reduction in carbon footprint versus earlier syntheses.
Analytical Characterization
Purity Assessment
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic yield of (3aR)-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide?
- Methodological Answer : Optimizing synthesis requires evaluating reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, methylenesulfones and pyrrole homologues (e.g., 5-methoxy-3,4-dihydro-2H-pyrrole) undergo nucleophilic aromatic substitution and cyclization, but yields vary significantly (33–93%) depending on substituents and steric effects . Key steps include:
- Monitoring reaction progress via TLC or HPLC.
- Purifying intermediates via column chromatography or recrystallization.
- Adjusting stoichiometry to favor ring closure (e.g., using excess methylenesulfone).
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., diastereotopic protons in the tetrahydro ring) and confirms stereochemistry at the 3aR position .
- IR Spectroscopy : Identifies sulfone (S=O) stretches near 1150–1300 cm⁻¹ and nitrile (C≡N) groups at ~2200 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for derivatives with halogen substituents (e.g., 7-fluoro or 7-chloro analogs) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to potential respiratory and dermal irritation .
- Work in a fume hood to avoid inhalation of fine particles.
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention with the SDS (CAS: 175340-20-2) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction outcomes (e.g., variable yields) during scaled-up synthesis?
- Methodological Answer : Contradictions often arise from incomplete cyclization or side reactions (e.g., oxidation of sulfone groups). Strategies include:
- Kinetic Studies : Monitor intermediate formation via in situ NMR or FTIR to identify rate-limiting steps .
- Computational Modeling : Use DFT calculations to predict steric/electronic effects of substituents (e.g., electron-withdrawing groups like CN improve cyclization efficiency) .
- DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, solvent polarity) to identify optimal conditions .
Q. What role do substituents (e.g., fluoro, chloro, methyl) play in modulating biological activity or receptor binding?
- Methodological Answer : Substituents influence electronic density and steric bulk, affecting interactions with biological targets. For example:
- Electron-withdrawing groups (F, Cl) : Enhance metabolic stability but may reduce solubility .
- Methyl groups : Increase lipophilicity, potentially improving blood-brain barrier penetration .
- Experimental Validation : Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) for derivatives with varying substituents .
Q. What challenges arise in achieving enantiomeric purity during asymmetric synthesis of the (3aR)-configured compound?
- Methodological Answer : Chirality at the 3aR position requires precise control during ring closure. Solutions include:
- Chiral Auxiliaries : Use enantiopure precursors (e.g., (R)-proline derivatives) to induce desired stereochemistry .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Pd with chiral ligands) to favor 3aR configuration .
- Chiral HPLC : Validate enantiomeric excess (>98%) post-synthesis .
Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with neurological targets?
- Methodological Answer :
- Target Selection : Focus on receptors with sulfone-binding pockets (e.g., GABAₐ or NMDA receptors) .
- Docking Workflow :
Prepare the ligand (optimize geometry at B3LYP/6-31G* level).
Simulate binding poses using AutoDock Vina or Schrödinger Suite.
Validate with MD simulations to assess stability of ligand-receptor complexes .
- Benchmarking : Compare predicted binding energies with experimental IC₅₀ data from patch-clamp assays .
Q. What mechanistic insights explain the nucleophilic substitution reactivity of benzothiadiazine derivatives?
- Methodological Answer : The sulfone group activates adjacent positions for nucleophilic attack. For example:
- Grignard Reagents : Replace benzotriazole groups in intermediates to form C-C bonds (63–81% yield) .
- Borohydride Reduction : Substitute benzotriazole with hydrogen to generate borane complexes (64% yield) .
- Kinetic Isotope Effects : Study deuterated analogs to confirm concerted vs. stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
